molecular formula C19H18N8OS2 B2948122 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone CAS No. 1797333-25-5

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone

Cat. No.: B2948122
CAS No.: 1797333-25-5
M. Wt: 438.53
InChI Key: WAVHKQXSWGYULX-UHFFFAOYSA-N
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Description

The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone is a hybrid molecule featuring a pyridazine core substituted with a 1,2,4-triazole moiety, a piperazine linker, and a benzothiazole-thioethanone group.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N8OS2/c28-18(11-29-19-22-14-3-1-2-4-15(14)30-19)26-9-7-25(8-10-26)16-5-6-17(24-23-16)27-13-20-12-21-27/h1-6,12-13H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVHKQXSWGYULX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)CSC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N8OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with four benzothiazole-piperazine-triazole hybrids (5i, 5j, 5k, 5l) from a 2018 study , focusing on structural variations, molecular properties, and analytical characterization.

Structural and Functional Group Variations
  • Target Compound: Features a pyridazine-triazole core, piperazine linker, and benzothiazole-thioethanone group.
  • Compound 5i : Substitutes pyridazine with a 4,5-diphenyl-4H-1,2,4-triazole-thiomethyl group.
  • Compound 5j: Retains benzothiazole-thioethanone but replaces pyridazine with a simpler benzothiazole-thiomethyl-triazole.
  • Compound 5k : Replaces benzothiazole with a benzoimidazole-thio group.
  • Compound 5l : Incorporates an indoline-2,3-dione moiety instead of pyridazine.
Molecular and Analytical Data
Compound Molecular Formula Molecular Weight (g/mol) C (%) Calculated/Found H (%) Calculated/Found N (%) Calculated/Found
5i C₃₀H₂₇N₉O₂S₂ 593.17 60.69/60.77 4.58/4.63 21.23/21.29
5j C₂₂H₁₉N₇O₂S₃ 507.10 54.42/54.31 4.17/4.24 19.31/19.39
5k C₂₂H₁₉N₇O₂S₂ 490.13 56.31/56.43 4.52/4.46 22.84/22.77
5l C₂₆H₂₂N₈O₃S 526.16 59.31/59.28 4.21/4.25 21.29/21.34

Key Observations :

  • Molecular Weight : The target compound’s molecular weight is expected to exceed 550 g/mol due to its pyridazine-triazole core, placing it between 5i and 5l.
  • Elemental Composition : Higher nitrogen content in analogs (19–22%) correlates with the presence of triazole/piperazine groups, a trend likely shared by the target compound.

Implications of Structural Differences

  • Bioactivity : The diphenyl-triazole group in 5i may enhance hydrophobic interactions in biological systems, while the pyridazine-triazole in the target compound could favor π-π stacking or hydrogen bonding.
  • Metabolic Stability : Piperazine and benzothiazole groups in analogs confer resistance to oxidative degradation, a feature likely retained in the target compound .
  • Solubility : The pyridazine core’s polarity may offset the lipophilicity of the benzothiazole group, balancing bioavailability .

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